(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

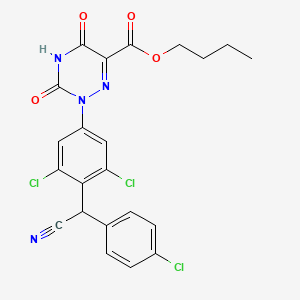

(5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3, also known as this compound, is a useful research compound. Its molecular formula is C32H37N5O6 and its molecular weight is 587.677. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Structure and Conformation

Research on compounds structurally related to (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3 reveals insights into their molecular structures. For instance, the study of the molecule of ergotamine tartrate bis(ethanol) solvate highlights the conformational rigidity due to the partial double-bond character of the amide bond in similar compounds. This compound comprises substituted polycyclic systems connected by an amide linkage, exhibiting specific ring conformations and intramolecular hydrogen bonding (Pakhomova et al., 1995).

Synthesis and Chemical Properties

Studies on similar chemical structures have led to the development of various synthesis methods and an understanding of their chemical behaviors. For example, the synthesis of 9,11-secoestradiol and its derivatives from 17-acetoxyestradiol 3-methyl ether demonstrates significant antifertility activity, showcasing the potential of similar compounds in medicinal applications (Kole et al., 1975).

Another study discusses the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, including their reduced reactivity and proposed mechanisms involving cyclization, rearrangement, and ring expansion (Luo et al., 2005).

Potential Applications in Neuroscience

Secoergoline derivatives, closely related to the compound , have shown inhibitory activities against both GABA and glutamate uptake in rat brain homogenates. This suggests potential applications in modulating neurotransmitter systems, which could be relevant for neurological research and therapy (Héja et al., 2004).

Pharmaceutical Applications

Compounds with structural similarities to this compound may hold potential as pharmaceutical agents. The study on antibiotic SB22484, a complex of the aurodox group, demonstrates the potential of these compounds in developing new antibiotics, especially against specific bacterial strains (Ferrari et al., 1990).

Propiedades

| { "Design of Synthesis Pathway": "The synthesis pathway of (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3' involves the conversion of starting materials into the final product through a series of reactions.", "Starting Materials": ["Ergotamine", "2-phenylacetaldehyde", "Sodium borohydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Lithium aluminum hydride", "Methanol", "Chloroform"], "Reaction": ["1. Ergotamine is reacted with 2-phenylacetaldehyde in the presence of sodium borohydride to form (5'α,10α)-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-aldehyde.", "2. The aldehyde is then reacted with methyl iodide in the presence of hydrochloric acid to form (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-methyliodide.", "3. The methyliodide is then reacted with lithium aluminum hydride in dry ether to reduce the iodide to a methyl group, forming (5'α,10α)-1-Demethyl-9,10-dihydro-12'-hydroxy-2'-methyl-5'-(phenylmethyl)-2,3(2H,3H)-secoergotaman-3'-methanol.", "4. The methanol is then converted to the final product through a series of steps involving the use of sodium hydroxide and chloroform."] } | |

| 81149-12-4 | |

Fórmula molecular |

C32H37N5O6 |

Peso molecular |

587.677 |

InChI |

InChI=1S/C32H37N5O6/c1-31(34-28(39)19-15-21-20-10-6-11-22(33)27(20)25(38)16-23(21)35(2)17-19)30(41)37-24(14-18-8-4-3-5-9-18)29(40)36-13-7-12-26(36)32(37,42)43-31/h3-6,8-11,19,21,23-24,26,42H,7,12-17,33H2,1-2H3,(H,34,39)/t19-,21-,23-,24+,26+,31-,32+/m1/s1 |

Clave InChI |

LFGNPVZUOHABSN-PZHANVKFSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC(=O)C7=C6C=CC=C7N)N(C5)C |

Sinónimos |

8H-Oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv.; Benzo[f]quinoline, 2,3(2H,3H)-secoergotaman-3,3’,6’,18-tetrone deriv. (2R,4aR,10bR)-7-Amino-1,2,3,4,4a,5,6,10b-octahydro-4-methyl-N-[(2R,5S,10aS,10bS)-octahy |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)